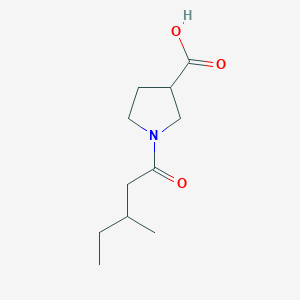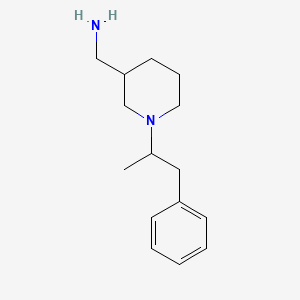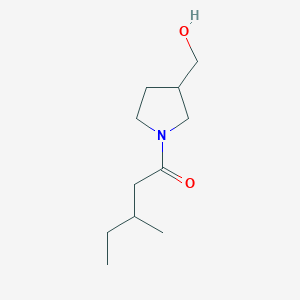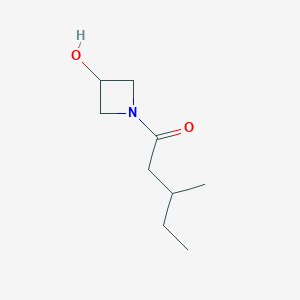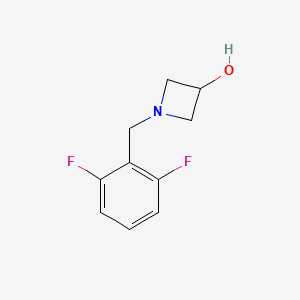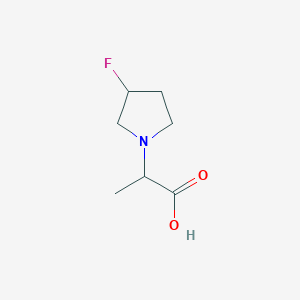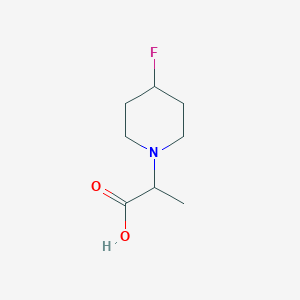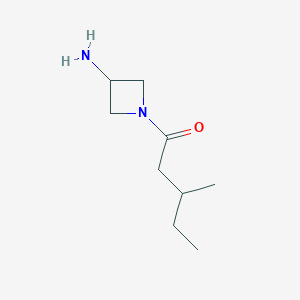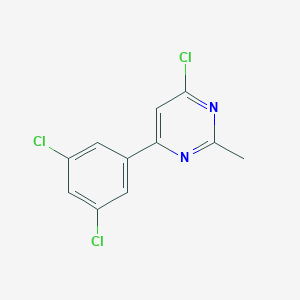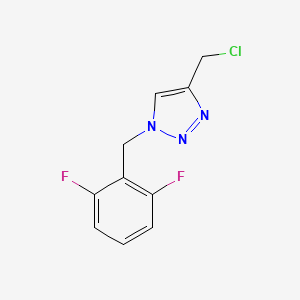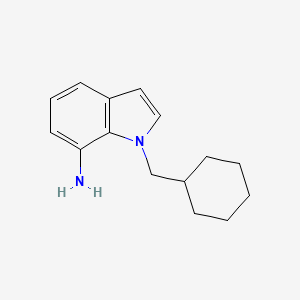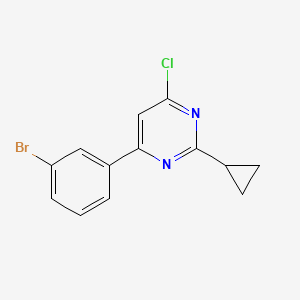
4-(3-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine
Overview
Description
The compound “4-(3-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine” is likely to be an organic compound containing a pyrimidine ring which is a heterocyclic aromatic ring structure similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a bromophenyl group and a chloro group attached to the pyrimidine ring, and a cyclopropyl group attached to the second position of the ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the bromophenyl, chloro, and cyclopropyl groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various substituents attached. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromophenyl and chloro groups could potentially undergo substitution reactions, while the cyclopropyl group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Synthesis and Chemical Properties
4-(3-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine serves as an intermediate in the synthesis of complex heterocyclic compounds. Its structural analogs have been synthesized and evaluated for various biological activities. For example, compounds derived from similar structural frameworks have been explored for their antimicrobial activities, showcasing the potential of these compounds in drug development and chemical synthesis (Gad-Elkareem et al., 2011). The synthesis of such compounds often involves the reaction of bromophenyl or chlorophenyl derivatives with other chemical entities, leading to the formation of pyrimidines, pyridines, and other heterocyclic structures that are significant in medicinal chemistry.
Antimicrobial and Antiviral Applications
Research on compounds structurally related to 4-(3-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine has shown promising antimicrobial and antiviral properties. For instance, specific derivatives have exhibited significant activity against a range of microbial and viral pathogens. This includes studies on thio-substituted ethyl nicotinate derivatives and their cyclization products, which have been screened for in vitro antimicrobial activities, highlighting the potential of these molecules in the development of new antimicrobial agents (Gad-Elkareem et al., 2011).
Imaging Agent Development
Derivatives similar to 4-(3-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine have been explored for their potential as imaging agents. The development of radioligands based on this structural framework for applications in single-photon emission computed tomography (SPECT) imaging demonstrates the versatility of this compound class in diagnostic applications. These studies focus on synthesizing high-affinity ligands for various receptors, indicating the relevance of these compounds in biomedical imaging and diagnostics (Tian et al., 2001).
Organic Synthesis and Catalysis
Compounds structurally related to 4-(3-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine have been utilized in organic synthesis and catalysis. For example, cyclometalated Pd(II) and Ir(III) complexes derived from bromophenylpyridine ligands have shown applications in luminescence and as catalysts in coupling reactions. This highlights the role of such compounds in facilitating diverse chemical transformations, underlining their importance in synthetic chemistry (Xu et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-bromophenyl)-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJSELJKIWTATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



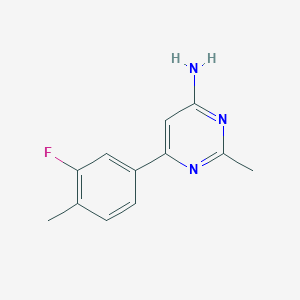
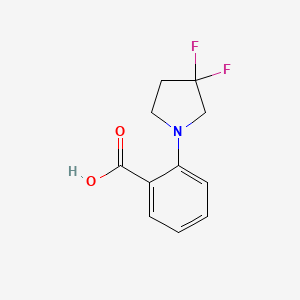
![2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1475398.png)
